molecular formula C20H19BrN2O2S B5995110 6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B5995110
M. Wt: 431.3 g/mol
InChI Key: IAGPCAYDRACDMZ-UHFFFAOYSA-N
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Description

6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, an ethylthiophene group at the 2nd position, and a morpholine-4-carbonyl group at the 4th position of the quinoline ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the bromine, ethylthiophene, and morpholine-4-carbonyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.

Scientific Research Applications

6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied. For example, in cancer research, it may inhibit the activity of certain kinases or transcription factors involved in cell proliferation and survival.

Comparison with Similar Compounds

6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE can be compared with other quinoline derivatives that have similar structural features. Some similar compounds include:

    2-(5-ETHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE: Lacks the bromine atom at the 6th position.

    6-BROMO-2-(5-METHYLTHIOPHEN-2-YL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE: Contains a methylthiophene group instead of an ethylthiophene group.

    6-BROMO-2-(5-ETHYLTHIOPHEN-2-YL)-4-(PIPERIDINE-4-CARBONYL)QUINOLINE: Contains a piperidine-4-carbonyl group instead of a morpholine-4-carbonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[6-bromo-2-(5-ethylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-2-14-4-6-19(26-14)18-12-16(20(24)23-7-9-25-10-8-23)15-11-13(21)3-5-17(15)22-18/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGPCAYDRACDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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